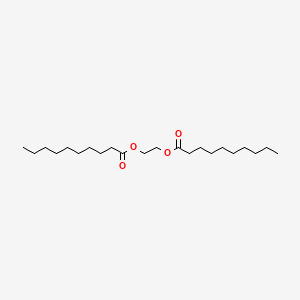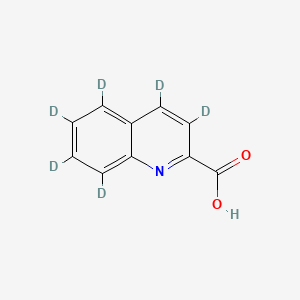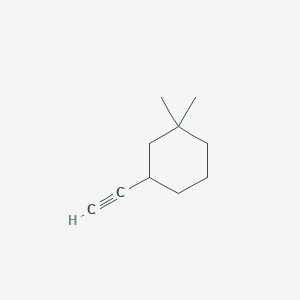![molecular formula C11H18O3 B12309765 Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)
Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.262 g/mol. This compound is known for its unique spirocyclic structure, which includes an oxaspiro ring system. Such structures are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and structural complexity.
Méthodes De Préparation
The synthesis of rac-ethyl 2-[(3R,4R)-1-oxaspiro[25]octan-4-yl]acetate typically involves the formation of the spirocyclic ring system followed by esterificationIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control .
Analyse Des Réactions Chimiques
Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl acetate group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Applications De Recherche Scientifique
Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activities.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its structural properties.
Mécanisme D'action
The mechanism of action of rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate can be compared with other spirocyclic compounds, such as:
Ethyl 2-((3R,4R)-1-oxaspiro[2.5]octan-4-yl)acetate: A similar compound with slight variations in the spirocyclic structure.
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: Another spirocyclic compound with different functional groups.
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: A spirocyclic compound with a thiophene ring.
The uniqueness of this compound lies in its specific spirocyclic structure and the potential biological activities associated with it.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
ethyl 2-(1-oxaspiro[2.5]octan-4-yl)acetate |
InChI |
InChI=1S/C11H18O3/c1-2-13-10(12)7-9-5-3-4-6-11(9)8-14-11/h9H,2-8H2,1H3 |
Clé InChI |
ILCBTVIJUUZCBS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CCCCC12CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate](/img/structure/B12309700.png)

![3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12309715.png)
![rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12309737.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)






